![molecular formula C17H17BrN2O3S B11355502 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-propylacetamide](/img/structure/B11355502.png)
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-propylacetamide is a synthetic organic compound with a complex structure It contains a bromine atom, a sulfone group, and a dibenzo-thiazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-propylacetamide typically involves multiple steps:
Formation of the dibenzo-thiazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Sulfone formation: The oxidation of the thiazine sulfur to a sulfone can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Acetamide formation: The final step involves the acylation of the dibenzo-thiazine core with propylamine and acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and conditions such as reflux in polar solvents.
Major Products
Oxidation: Further oxidized sulfone derivatives.
Reduction: De-brominated analogs.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure could be utilized in the design of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways involving sulfur-containing heterocycles.
Industrial Chemistry: It may find applications in the synthesis of other complex organic molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-propylacetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfone group and bromine atom could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: Similar structure but with an acetic acid moiety instead of an acetamide.
2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: Similar structure with an ethyl group instead of a bromine atom.
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-cycloheptylacetamide: Similar structure with a cycloheptyl group instead of a propyl group.
Uniqueness
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-propylacetamide is unique due to the presence of the propylacetamide moiety, which may confer distinct physicochemical properties and biological activities compared to its analogs
Properties
Molecular Formula |
C17H17BrN2O3S |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-propylacetamide |
InChI |
InChI=1S/C17H17BrN2O3S/c1-2-9-19-17(21)11-20-15-8-7-12(18)10-14(15)13-5-3-4-6-16(13)24(20,22)23/h3-8,10H,2,9,11H2,1H3,(H,19,21) |
InChI Key |
WVQONXJEVAVUCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C3S1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11355419.png)
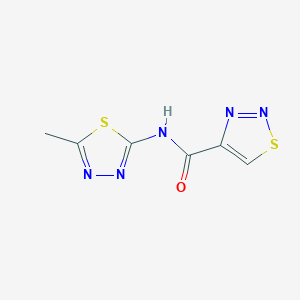
![2-(2,3-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B11355433.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11355436.png)
![2-[1-(4-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B11355437.png)
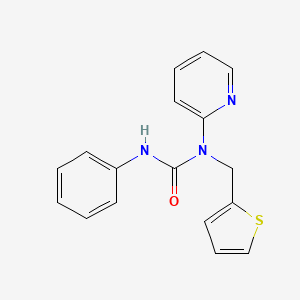
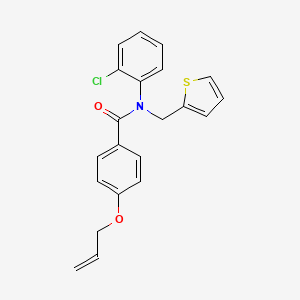
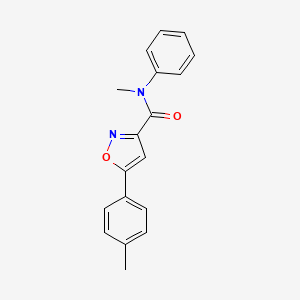
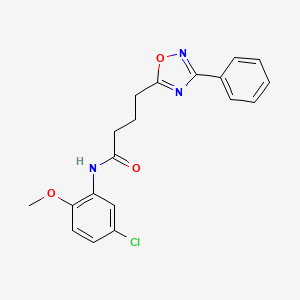
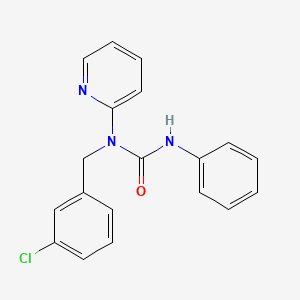
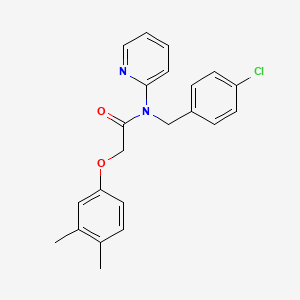
![1-(4-methoxyphenyl)-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11355486.png)
![N-(2,5-dimethoxyphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11355490.png)
![Ethyl 5-acetyl-4-methyl-2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11355508.png)
